1-(2-fluoro-6-iodophenyl)methanamine hydrochloride
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Overview
Description
1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is an organic compound that features a fluorine and iodine atom attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-6-iodophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoro-6-methoxyphenyl)methanamine hydrochloride: Similar structure with a methoxy group instead of an iodine atom.
(5S)-4,5-difluoro-6-[(2-fluoro-4-iodophenyl)imino]-N-(2-…: Another fluorinated and iodinated compound with different functional groups.
Uniqueness
1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of halogens provides distinct properties compared to other similar compounds.
Properties
CAS No. |
2680531-33-1 |
---|---|
Molecular Formula |
C7H8ClFIN |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
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